molecular formula C21H28N2O B11330267 4-butyl-N-(2-methylquinolin-8-yl)cyclohexanecarboxamide

4-butyl-N-(2-methylquinolin-8-yl)cyclohexanecarboxamide

Cat. No.: B11330267
M. Wt: 324.5 g/mol
InChI Key: DKMVZBCAPGOAQF-UHFFFAOYSA-N
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Description

4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C21H28N2O

Molecular Weight

324.5 g/mol

IUPAC Name

4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C21H28N2O/c1-3-4-6-16-10-13-18(14-11-16)21(24)23-19-8-5-7-17-12-9-15(2)22-20(17)19/h5,7-9,12,16,18H,3-4,6,10-11,13-14H2,1-2H3,(H,23,24)

InChI Key

DKMVZBCAPGOAQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=CC3=C2N=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-(2-methylquinolin-8-yl)cyclohexane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group, quinoline moiety, and cyclohexane carboxamide group makes it a versatile compound for various applications.

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